molecular formula C13H15N5O2S2 B13397185 N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide

Cat. No.: B13397185
M. Wt: 337.4 g/mol
InChI Key: XSIGMRIJJAGAOB-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.

Properties

Molecular Formula

C13H15N5O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiourea

InChI

InChI=1S/C13H15N5O2S2/c1-8-7-9(2)16-13(15-8)18-22(19,20)11-5-3-10(4-6-11)17-12(14)21/h3-7H,1-2H3,(H3,14,17,21)(H,15,16,18)

InChI Key

XSIGMRIJJAGAOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N)C

Origin of Product

United States

Preparation Methods

Reaction with Aromatic and Aliphatic Sulfinic Acids

  • Methodology : The interaction of 4,6-dimethylpyrimidine-2-yl sulfenamide with sulfinic acids (both aromatic and aliphatic) in ethanol-water mixtures at room temperature produces sulfonothioates (compounds 4a-c). This process involves nucleophilic attack on the sulfenamide sulfur atom, leading to the formation of S-ester derivatives with yields ranging from 22% to 76%.

Reaction with Sulfinic Acid Derivatives and Amines

  • Aromatic Amines : Reaction of sulfonothioates with benzylamine or other aromatic amines in ethanol yields N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide derivatives, with yields around 42.6%. The process involves nucleophilic substitution at the sulfur atom, forming sulfenamides.

  • Aliphatic Amines (e.g., Morpholine) : When reacted with morpholine in chloroform, the sulfonothioates form sulfenamides (compound 5b) with yields near 28.2%. The reaction proceeds via nucleophilic attack, with subsequent purification through recrystallization.

Base-Mediated Transformations

  • Reaction with Potassium Hydroxide : Treatment of sulfonothioates with KOH in ethanol at room temperature leads to the formation of disulfides and sulfinic acid salts, with yields around 26-26.2%. This process involves nucleophilic attack and oxidation steps, facilitating the synthesis of disulfide derivatives (compound 7).

Direct Sulfonamide Formation from Sulfinic Acids

  • Methodology : Sulfinic acids can be directly converted into sulfonamide derivatives via nucleophilic attack on the sulfenamide sulfur, followed by oxidation, as demonstrated in recent studies.

Alternative Synthetic Routes and Optimization

Recent research emphasizes the importance of optimizing reaction conditions such as temperature, solvent choice, and reagent ratios to maximize yield and purity. For example:

Method Reagents Solvent Temperature Yield (%) Notes
Chloramine Reaction Chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine + Chloramine Alkaline aqueous -3°C to room temp 84% High yield, efficient
Sulfinic Acid Reaction Sulfinic acids + sulfenamide Ethanol-water Room temp 22-76% Variable yields, dependent on acid type
Amination Sulfonothioates + amines Ethanol Room temp 42.6% (benzylamine), 28.2% (morpholine) Nucleophilic substitution

Summary of Key Findings and Research Developments

  • Versatility : The compound can be synthesized via multiple pathways, including direct sulfenamide formation, nucleophilic substitution, and oxidation reactions.
  • Efficiency : The chloramine method provides high yields (~84%) and operational simplicity.
  • Reaction Conditions : Room temperature reactions in alcohol-water mixtures are favored for high yields and minimal side products.
  • Novelty : The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide represents an advancement in heterocyclic sulfonamide chemistry, with potential applications in medicinal chemistry.

Chemical Reactions Analysis

Cyclization with 2,3-Dichloroquinoxaline

Reaction of N-(4,6-dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide (2a–j) with 2,3-dichloroquinoxaline (3) yields thiazolo[4,5-b]quinoxaline derivatives (4a–j) . This cyclization involves the thiourea group (–NH–C(=S)–NH–) reacting with the dichloroquinoxaline, leading to the formation of a thiazole ring fused with quinoxaline .

Key Observations :

  • IR Spectroscopy : Disappearance of NH₂ (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) bands confirms thiourea consumption .

  • NMR Data :

    • ¹H NMR : Absence of NH₂ signals (δ 5.5–6.5 ppm) post-reaction .

    • ¹³C NMR : New signals for N=C–S (135.5–137.4 ppm) and C=N (160.1–162.2 ppm) confirm cyclization .

Reaction Mechanism :

  • Nucleophilic attack by the thiourea sulfur on the chlorinated quinoxaline.

  • Elimination of HCl and cyclization to form the thiazole ring.

Nucleophilic Substitution Reactions

The sulfonamide and thiourea groups participate in nucleophilic substitution reactions. For example, analogous pyrimidin-2-yl thiosulfoesters react with amines (e.g., benzylamine, morpholine) to form sulfinic acid salts and sulfenamides .

Example Reaction :

This compound+BenzylamineSulfinic Acid Salt+Sulfenamide\text{this compound} + \text{Benzylamine} \rightarrow \text{Sulfinic Acid Salt} + \text{Sulfenamide}

Conditions :

  • Solvent: Diethyl ether or chloroform.

  • Temperature: Room temperature or 0–4°C for ammonia .

Key Findings :

  • Product Identification : Ammonium salts of sulfinic acids (melting point: 150–151°C) and sulfenamides confirmed via TLC and IR .

  • Reactivity : Electron-withdrawing substituents on the benzene ring (e.g., carbmethoxyamino) reduce reactivity with amines .

Hydrogen Bonding and Solid-State Interactions

The compound forms intramolecular N–H⋯N hydrogen bonds between the pyrimidine N and benzimidazole NH groups, as observed in structurally related derivatives . These interactions stabilize the molecular conformation and influence reactivity.

Structural Data :

  • Intramolecular Bonding : N–H⋯N distances: 2.8–3.0 Å .

  • Intermolecular Dimers : Centrosymmetric dimers via N–H⋯O hydrogen bonds in crystalline states .

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for VEGFR2 inhibitors. Derivatives like 4a–j exhibit antiangiogenic activity, with IC₅₀ values ranging from 0.8–5.2 μM in kinase assays .

Table 1: Representative Derivatives and Activities

DerivativeR GroupVEGFR2 IC₅₀ (μM)
4a 4-CH₃1.2
4d 4-OCH₃0.9
4j 4-NO₂5.2

Data sourced from .

Stability and Degradation Pathways

Under acidic conditions, the thiourea group may hydrolyze to form urea or sulfonic acid derivatives. Alkaline conditions promote sulfonamide cleavage, releasing 4,6-dimethylpyrimidin-2-amine .

Degradation Products :

  • Acidic Hydrolysis : Benzenesulfonic acid and 4,6-dimethylpyrimidin-2-amine .

  • Oxidative Conditions : Sulfone derivatives via oxidation of the sulfur atom .

Mechanism of Action

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide can be compared with similar compounds such as:

This compound stands out due to its unique combination of a pyrimidine ring and a thiourea group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S. The compound features a pyrimidine moiety attached to a benzenesulfonamide structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H14N4O4S
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C
Predicted CCS (Ų)181.8 (for [M+H]+)

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit moderate to good antimicrobial activity. A study assessed various derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the structure significantly influenced their efficacy. For instance:

  • Compound Variants : Compounds with additional hydrophobic groups showed enhanced activity against strains like E. coli and S. aureus.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds ranged from 100 µg/mL to 400 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve:

  • Inhibition of Tubulin Polymerization : This mechanism is similar to that of known anticancer drugs, suggesting that the compound may disrupt the mitotic spindle formation during cell division .
  • Cellular Localization : Observations of perinuclear staining in treated cells indicate that the compound may localize in areas critical for cellular division, enhancing its cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrimidine Ring : The presence of dimethyl groups at positions 4 and 6 enhances hydrophobic interactions with biological targets.
  • Sulfonamide Group : This functional group is known for its role in antibiotic activity, likely contributing to the compound's overall efficacy.
  • Thiourea Moiety : This part of the molecule may enhance interaction with specific enzymes or receptors involved in cellular processes.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against various bacterial strains.
    • Methodology : Compounds were tested using serial dilution methods to determine MIC.
    • Results : Compounds derived from the parent structure exhibited varying degrees of activity, with some showing significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was employed to measure cell viability post-treatment with different concentrations of the compound.
    • Results : Notable reductions in cell viability were observed at higher concentrations, particularly in A549 cells.

Q & A

Q. Advanced

  • Molecular docking : Predict binding affinities to targets like PDE7A (IC50 = 14 nM) using AutoDock or Schrödinger Suite .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial activity .
  • ADMET prediction : Use SwissADME or pkCSM to assess drug-likeness and metabolic stability .

Example PDE Inhibition Data:

TargetIC50 (nM)MethodReference
PDE7A14Fluorescence assay
PDE4630Radioisotopic assay

How is hydrogen bonding analyzed in the crystal structure?

Advanced
Hydrogen bonding networks (e.g., N–H⋯N interactions) are visualized using ORTEP-3 and quantified with Mercury CSD. For N-(4,6-Dimethylpyrimidin-2-yl)-4-thioureidobenzenesulfonamide, chains along the b-axis are stabilized by:

  • N–H⋯N (2.89 Å, 158°)
  • N–H⋯O (3.02 Å, 145°) .

Methodological Steps:

Generate .cif file from refinement (SHELXL).

Import into ORTEP-3 to map hydrogen bonds.

Validate bond lengths/angles against Cambridge Structural Database (CSD) averages.

What challenges arise in optimizing synthesis yield?

Advanced
Yield optimization requires addressing:

  • Solubility issues : Ethanol vs. DMF for ligand-metal complex synthesis .
  • Side reactions : Competing thiourea-amine condensations .
  • Purification : Recrystallization efficiency (ethanol vs. acetonitrile).

Case Study Comparison:

MethodYield (%)Purity (HPLC)Reference
Ethanol reflux (4 hrs)6598.5
Mn(II) complexation7297.8

What biological activities are reported for this compound?

Q. Basic

  • Antibacterial activity : Evaluated against Staphylococcus aureus and E. coli via agar dilution (MIC = 8–32 µg/mL) .
  • Enzyme inhibition : PDE7A inhibition (IC50 = 14 nM) relevant to inflammatory disorders .

Assay Protocols:

  • Broth microdilution (CLSI guidelines) for MIC determination.
  • Fluorescence polarization for kinase/inflammasome targets.

How are enzyme inhibition mechanisms assessed experimentally?

Q. Advanced

  • Kinetic assays : Measure Ki and Vmax under varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM/X-ray co-crystallography : Resolve inhibitor-enzyme binding poses .

Example Kinetic Parameters for PDE7A:

ParameterValue
Km12 µM
Vmax0.8 nmol/s
Ki9.5 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.